molecular formula C13H8N2O3 B1664547 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid CAS No. 331830-20-7

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid

Cat. No. B1664547
CAS RN: 331830-20-7
M. Wt: 240.21 g/mol
InChI Key: XZZHOJONZJQARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-oxo-1H-1,10-phenanthroline-3-carboxylic acid” is a compound with the molecular formula C13H8N2O3 . It is a derivative of 1,10-phenanthroline, a ubiquitous motif in transition metal catalysis, chelating agents, chemosensors, nuclear waste treatment, photocatalysis, supramolecular chemistry, and luminescent materials .


Synthesis Analysis

A direct method for C-H dicarbamoylations of phenanthrolines has been developed, which is capable of directly installing primary, secondary as well as tertiary amides . This is a significant improvement on the previous direct method, which was limited to primary amides . An alternative method of obtaining 1,10-phenanthroline derivatives possessing carboxylic acid group can be based on the hydrolysis of ester or nitrile groups .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a 1,10-phenanthroline core . The compound has a carboxyl group attached to it .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in C-H dicarbamoylations, a type of reaction that allows for the direct installation of primary, secondary, and tertiary amides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.21 g/mol . It is soluble in DMSO and ethanol when warmed .

Scientific Research Applications

Metal Complex Stability and Equilibrium

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is related to 1,10-phenanthroline derivatives known for their ability to form stable metal complexes. Studies have compiled acidity constants for phenanthrolinium ions and their derivatives, highlighting the stability constants for metal complexes formed by these conjugate bases. The equilibrium data for proton- and metal complexes of phenanthroline derivatives are critical for understanding their interaction with metals, which is essential in various scientific applications, including catalysis and metal ion sensing (Mcbryde, 1978).

Photophysical Properties

The photophysical properties of cuprous bis-phenanthroline compounds, which include this compound derivatives, have been extensively studied. These compounds exhibit metal-to-ligand charge transfer (MLCT) excited states, with long-lived excited states at room temperature. Such properties are significant for applications in photochemistry and the development of photofunctional materials, as these excited states can be utilized in light-emitting devices and as photosensitizers in solar energy conversion (Scaltrito et al., 2000).

Extraction and Recovery of Metals

Phenanthroline derivatives, including those related to this compound, are effective in the extraction and recovery of metals. Their ability to form stable chelates with metals makes them useful in the selective recovery of metals from industrial wastewater and the separation of metal mixtures. This application is particularly relevant in environmental remediation and the recycling of valuable metals from electronic waste (Yudaev & Chistyakov, 2022).

Antioxidant Activity Analysis

In the field of antioxidant research, phenanthroline derivatives are used as reagents in various assays to determine the antioxidant activity of compounds. For example, the Cupric Reducing Antioxidant Power (CUPRAC) assay, which involves the reduction of a copper(II)-phenanthroline complex to a copper(I) form, measures the antioxidant capacity of a sample. This application is critical in food science, pharmacology, and the study of oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Future Directions

The development of efficient and convenient syntheses of water-soluble ligands based on a 1,10-phenanthroline core, such as “4-oxo-1H-1,10-phenanthroline-3-carboxylic acid”, could result in new interesting applications . This includes the potential for wide application in chemical synthesis .

properties

IUPAC Name

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZHOJONZJQARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332701
Record name AC1LA18U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53946-49-9
Record name AC1LA18U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
Reactant of Route 2
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
Reactant of Route 3
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid

Q & A

Q1: What is the primary mechanism of action of 1,4-DPCA in promoting tissue regeneration?

A: 1,4-DPCA acts as a prolyl hydroxylase (PHD) inhibitor. [] PHDs are enzymes that typically tag hypoxia-inducible factor 1α (HIF-1α) for degradation under normal oxygen conditions. By inhibiting PHDs, 1,4-DPCA stabilizes HIF-1α, leading to its accumulation. [, ] HIF-1α is a transcription factor that plays a crucial role in regulating cellular responses to low oxygen levels and is implicated in various aspects of tissue regeneration. [, ]

Q2: What evidence suggests that HIF-1α is crucial for the regenerative effects of 1,4-DPCA?

A: Studies have shown that the regenerative effects of 1,4-DPCA are completely blocked by silencing HIF-1α using siRNA, both in spontaneously regenerating MRL mice and in 1,4-DPCA-treated Swiss Webster mice, which normally do not exhibit significant regeneration. [] This strongly suggests that HIF-1α is a central mediator of 1,4-DPCA's pro-regenerative effects.

Q3: How does 1,4-DPCA influence the healing process in a mouse model of periodontitis?

A: In a mouse model of ligature-induced periodontitis, administering 1,4-DPCA in a hydrogel formulation at the beginning of the resolution phase led to a significant increase in alveolar bone regeneration compared to controls. [] This regeneration was linked to several factors, including elevated expression of genes involved in bone formation, reduced expression of pro-inflammatory cytokine genes, and an increased presence of FOXP3+ T regulatory (Treg) cells in the periodontal tissue. []

Q4: Is there a link between 1,4-DPCA, Treg cells, and bone regeneration in periodontitis?

A: Research suggests that 1,4-DPCA's ability to enhance bone regeneration in periodontitis might involve the recruitment of Treg cells. [] Blocking the chemokine receptor CXCR4, which is involved in Treg cell recruitment, reversed the positive effects of 1,4-DPCA on both Treg cell accumulation and bone regeneration. [] This implies a potential connection between 1,4-DPCA, Treg cell activity, and the promotion of bone regeneration in this context.

Q5: Beyond bone regeneration, what other regenerative applications have been investigated for 1,4-DPCA?

A: 1,4-DPCA has shown promise in promoting soft tissue regeneration. In studies using a mouse ear hole punch model, 1,4-DPCA induced regenerative wound healing in Swiss Webster mice, which typically exhibit limited regenerative capacity. [] This effect was observed through multiple subcutaneous injections of 1,4-DPCA formulated in a hydrogel over a 10-day period. []

Q6: How does 1,4-DPCA's effect on blood vessel formation contribute to regeneration?

A: Research indicates that 1,4-DPCA might influence regeneration by promoting the formation of new blood vessels (angiogenesis). [] In MRL mice known for their regenerative capabilities, 1,4-DPCA treatment resulted in increased recruitment of CD31+ endothelial precursor cells from the bone marrow to the injury site, leading to new blood vessel formation. [] This response was similar to that observed during tumor vascularization and distinct from the typical wound healing process in non-regenerating mice. []

Q7: What are the potential implications of 1,4-DPCA's effects on angiogenesis for regenerative medicine?

A: The observation that 1,4-DPCA can stimulate angiogenesis in a manner resembling tumor vascularization holds significant implications for regenerative medicine. [] It suggests that manipulating HIF-1α activity through PHD inhibitors like 1,4-DPCA could be a viable strategy for promoting the formation of new blood vessels in damaged tissues, a crucial step in the regeneration process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.